molecular formula C19H17N5O7S B1200473 Salazodimethoxine CAS No. 40016-88-4

Salazodimethoxine

Cat. No. B1200473
CAS RN: 40016-88-4
M. Wt: 459.4 g/mol
InChI Key: UJOBTXCMEZUYTO-UHFFFAOYSA-N
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Description

Salazodimethoxine is a chemical compound with the molecular formula C19H17N5O7S . It is also known by the name 5-(n-(N-(2,4-dimethoxypyrimidinyl-6)sulfonamido)phenylazo)salicylic acid .


Synthesis Analysis

Salazodimethoxine is a derivative of sulfanilamides, synthesized on the basis of long-action sulfanilamides - sulfapyridazine and sulfadimethoxine . The synthesis process involves the introduction of salazosulfanilamides and sulfanilamides intragastrically in starch gel .


Molecular Structure Analysis

The molecular structure of Salazodimethoxine is characterized by its molecular formula C19H17N5O7S . The molecular weight of Salazodimethoxine is 459.433 . It is achiral and has no optical activity .

Scientific Research Applications

  • Pharmacokinetics and Therapeutic Effects : Salazodimethoxine, a derivative of sulfanilamide, is recognized for its therapeutic effects similar to sulfasalazine, a drug widely used in the treatment of nonspecific ulcerous colitis (Beletskaya et al., 1988).

  • Antioxidant Properties in Chinese Herbal Medicines : While not directly about Salazodimethoxine, research on Chinese herbal medicines, including Salvia miltiorrhiza, highlights the importance of antioxidant properties in various natural products, which could be relevant in the context of Salazodimethoxine's pharmacological profile (Zhu et al., 2004).

  • Use in Physiological Research : Plant growth retardants, including those from the salazopyridazine class to which Salazodimethoxine belongs, are increasingly used in physiological research. They offer insights into the regulation of terpenoid metabolism, which has implications for cell division, elongation, and senescence (Grossmann, 1990).

  • Role in Treatment of Rheumatoid Arthritis : Sulfasalazine, closely related to Salazodimethoxine, has been studied for its efficacy in the management of rheumatoid arthritis, indicating the potential of Salazodimethoxine in similar therapeutic applications (Plosker & Croom, 2005).

  • Oxidant Scavenging and Anti-inflammatory Action : The ability to scavenge oxidants at sites of inflammation, as demonstrated by sulphasalazine and its metabolites, suggests a potential anti-inflammatory action that could be relevant for Salazodimethoxine (Aruoma et al., 1987).

properties

IUPAC Name

5-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S/c1-30-17-10-16(20-19(21-17)31-2)24-32(28,29)13-6-3-11(4-7-13)22-23-12-5-8-15(25)14(9-12)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOBTXCMEZUYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salazodimethoxine

CAS RN

40016-88-4
Record name Salazodimethoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040016884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SALAZODIMETHOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41HNFZ9DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ML Ezerskii, NN Per'kova - Pharmaceutical Chemistry Journal, 1979 - Springer
… of salazodimethoxine in water, to plot the calibration curve we used solutions of sa!azodimethoxine in 0,i N sodium hydroxide, The calibration curve of the content of salazodimethoxine …
Number of citations: 3 link.springer.com
GT Beletskaya, VI Bobrov, VV Dorokhov… - Pharmaceutical …, 1988 - Springer
… Thus, on the basis of our investigations it can be concluded that salazopyridazine surpasses salazodimethoxine and sulfasalazine in rate of absorption from the gastrointestinal tract, …
Number of citations: 1 link.springer.com
LA Yakovishin, VI Grishkovets - Studies in natural products chemistry, 2018 - Elsevier
The molecular complexation of triterpene glycosides with different drugs and biologically active molecules is widely studied. The great interest to these supramolecular products is …
Number of citations: 43 www.sciencedirect.com
ML Ezereskii, AI Tencsova, NN Per'kova - Pharmaceutical Chemistry …, 1981 - Springer
Industrially produced samples of I, II, and III were used, as well as preparations ground in an air pressure mill, designated as ml, mll and mill, respectively. The specific surface of I, II and …
Number of citations: 3 link.springer.com
ST Kozlov, BE Bumazhnyi, LE Kholodov… - Pharmaceutical …, 1988 - Springer
… Thus, on the basis of our investigations it can be concluded that salazopyridazine surpasses salazodimethoxine and sulfasalazine in rate of absorption from the gastrointestinal tract, …
Number of citations: 3 link.springer.com
AK Mel'nichenko - Pharmaceutical Chemistry Journal, 1976 - Springer
… drug, prespidin, oxalin for treating virus infections, azaphen and sydnocarb for treating neuro-psychotic disturbances of cerebral functions, salazopyridazine and salazodimethoxine - …
Number of citations: 2 link.springer.com
КСМ СОЛИ - CHEMISTRY, 2021 - elibrary.ru
The development of new dosage forms based on local herbal raw materials is urgent. Currently, much attention is paid to one of the main active ingredients of licorice roots-glycyrrhizic …
Number of citations: 0 elibrary.ru
I Yusuf, E Doston, A Ibragim, R Sanzhar… - Universum: химия и …, 2021 - cyberleninka.ru
The development of new dosage forms based on local herbal raw materials is urgent. Currently, much attention is paid to one of the main active ingredients of licorice roots - glycyrrhizic …
Number of citations: 0 cyberleninka.ru
RM Kondratenko, LA Baltina… - Pharmaceutical …, 2003 - researchgate.net
A promising direction in the development of new effective drugs is the synthesis of molecular complexes, for example, with cyclodextrins, which can protect parent substances from …
Number of citations: 30 www.researchgate.net
IY Vysotskyi, RA Khramova, AA Kachanova - 2017 - essuir.sumdu.edu.ua
According to statistics, about 40–50% of all human diseases are caused by different parasites (bacteria, spirochetes, rickettsia, chlamydia, fungi, viruses, and protozoa which account …
Number of citations: 5 essuir.sumdu.edu.ua

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